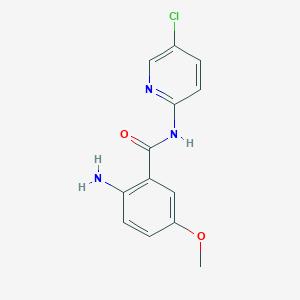

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 280773-17-3. Alternative systematic nomenclatures include 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide and benzamide, 2-amino-N-(5-chloro-2-pyridinyl)-5-methoxy-, reflecting different naming conventions while maintaining structural specificity.

The molecular formula C13H12ClN3O2 indicates a composition of thirteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 277.71 grams per mole, as calculated through contemporary computational chemistry methods. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl, providing a linear encoding that facilitates database storage and computational analysis.

The International Chemical Identifier representation yields the string InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18), while the corresponding International Chemical Identifier Key is GCCIHZVIPXGAPR-UHFFFAOYSA-N. These standardized identifiers ensure consistent compound identification across chemical databases and facilitate computational chemistry applications.

属性

IUPAC Name |

2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,15H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIHZVIPXGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619855 | |

| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280773-17-3 | |

| Record name | 2-Amino-N-(5-chloro-2-pyridinyl)-5-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280773-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-(5-chloro-pyridin-2-yl)-5-methoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-(5-CHLORO-2-PYRIDINYL)-5-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4L396SZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

- Reactants: 5-methoxy-2-nitrobenzoic acid and 5-chloropyridin-2-amine.

- Reaction conditions: The reaction is conducted in acetonitrile solvent at 25–30°C.

- Catalysts and additives: Pyridine is added as a base, and phosphorous oxychloride is used to facilitate amide bond formation.

- Process: The acid and amine are mixed and stirred, followed by addition of pyridine and phosphorous oxychloride. The reaction mixture is cooled, quenched with water, and the solid product is filtered and dried.

- Yield and properties: Yield reported is approximately 72%, with melting range 165.7–168.0°C.

Reduction to 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

- Starting material: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide.

- Reducing agent: Iron powder in acetic acid.

- Reaction conditions: The mixture is heated to 50–55°C and stirred for 2 hours.

- Work-up: After reduction, the mixture is treated with ethyl acetate and water, followed by filtration through a Hyflow bed. The organic layer is washed with aqueous sodium carbonate solution, filtered, and dried.

- Outcome: This method avoids dechlorination side reactions common in catalytic hydrogenation methods, improving purity.

Alternative Reduction Methods

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere has been used but often results in partial dechlorination of the pyridine ring, leading to impurities.

- The iron/acetic acid reduction method is preferred for industrial-scale synthesis due to better selectivity and cost-effectiveness.

Reaction Scheme Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Coupling of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine | Acetonitrile, pyridine, phosphorous oxychloride, 25–30°C | ~72 | Formation of nitrobenzamide intermediate |

| 2 | Reduction of nitro group to amino group | Iron powder, acetic acid, 50–55°C | High | Avoids dechlorination side reactions |

Research Findings and Optimization

- Using acetonitrile as solvent in the initial coupling step improves reaction efficiency and facilitates isolation of the intermediate.

- Iron powder reduction avoids the formation of dechlorinated impurities, which are problematic in Pd/C catalytic hydrogenation methods.

- The reaction temperature and reagent addition rates are optimized to maintain selectivity and yield.

- Purification steps involving filtration through Hyflow and washing with sodium carbonate solution enhance product purity.

Analytical Characterization

- The purity and identity of the intermediate and final compounds are confirmed by melting point determination and chromatographic methods such as HPLC.

- NMR spectroscopy (1H and 13C) is used to confirm the chemical structure.

- PXRD patterns are utilized for crystalline polymorph characterization when applicable.

化学反应分析

Acylation of the Amino Group

The primary amine (-NH₂) at the 2-position undergoes acylation reactions with electrophilic reagents. This modification is critical for introducing functional groups that modulate biological activity.

Reagents/Conditions :

Products :

Mechanism :

The amino group acts as a nucleophile, attacking the carbonyl carbon of acylating agents to form stable amide derivatives.

Nucleophilic Aromatic Substitution at the Chloropyridine Ring

The chlorine atom at the 5-position of the pyridine ring participates in substitution reactions with nucleophiles.

Reagents/Conditions :

Products :

| Nucleophile | Product | Conditions |

|---|---|---|

| Methylamine | 5-(Methylamino)-N-(pyridin-2-yl)benzamide derivatives | NaH, 25–30°C |

| Thiophenol | 5-(Phenylthio)-substituted analogs | Base, reflux |

Kinetics :

Reactions proceed via a two-step mechanism involving the formation of a Meisenheimer complex followed by elimination of Cl⁻ .

Hydrolysis of the Amide Bond

The central amide bond can be cleaved under acidic or basic conditions, yielding precursor fragments for further derivatization.

Reagents/Conditions :

Products :

| Conditions | Fragments |

|---|---|

| Acidic | 5-Methoxy-2-aminobenzoic acid + 5-Chloro-2-aminopyridine |

| Basic | 5-Methoxy-2-nitrobenzoic acid + 5-Chloro-2-aminopyridine |

Applications :

Hydrolysis is utilized to recover starting materials for recycling or to generate intermediates for orthogonal functionalization .

Reductive Transformations

While the compound itself lacks reducible groups (e.g., nitro), its synthetic precursors undergo reductions that inform its reactivity profile.

Example :

Conditions :

Coupling Reactions for Hybrid Molecules

The amino group facilitates coupling with carboxylic acids or esters to form complex architectures.

Reagents/Conditions :

Products :

| Partner | Application |

|---|---|

| 4-(Methylamino)benzoyl chloride | Factor Xa inhibitors |

| Trifluoroacetyl-protected amines | Anticoagulant agents |

Table 2: Spectral Data for Key Derivatives

| Compound | MS (M+H)⁺ | ¹H-NMR (δ, ppm) |

|---|---|---|

| Trifluoroacetyl derivative | 491.1 | 8.21 (s, 1H, NH), 7.89 (d, 1H, Ar-H) |

| Methylamino-substituted | 399.2 | 6.95 (d, 2H, Py-H), 3.82 (s, 3H, OCH₃) |

科学研究应用

Pharmacological Properties

1. Factor Xa Inhibition

One of the primary applications of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is its role as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. Inhibition of Factor Xa is crucial for developing anticoagulant therapies, particularly for conditions such as venous thromboembolism and atrial fibrillation.

- Potency and Efficacy : Research indicates that derivatives of this compound exhibit subnanomolar potency against Factor Xa. For instance, one study reported a compound with an effective concentration (EC) that doubled prothrombin time (PTx2) at approximately 80 nM in human plasma, demonstrating significant anticoagulant activity .

| Compound | EC (nM) | Activity |

|---|---|---|

| This compound | 80 ± 20 | Factor Xa Inhibitor |

2. Drug Development

The synthesis and modification of this compound have been explored extensively in drug development. The compound serves as a scaffold for creating novel inhibitors with improved pharmacokinetic properties.

- Synthesis Techniques : Various synthetic routes have been developed to modify the compound's structure while retaining or enhancing its biological activity. For example, the reaction of this compound with other functional groups has led to the creation of new derivatives that display enhanced efficacy .

Case Studies

Case Study 1: Preclinical Trials

In preclinical trials conducted on cynomolgus monkeys, the pharmacodynamic profile of one derivative indicated promising results for oral administration. The study highlighted the compound's potential for further clinical trials due to its favorable safety and efficacy profile .

Case Study 2: Comparative Analysis with Other Anticoagulants

A comparative study evaluated the anticoagulant effects of this compound against established anticoagulants such as Rivaroxaban. Results showed comparable efficacy, suggesting that this compound could be a viable alternative or complement to existing therapies .

作用机制

The mechanism of action of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

Betrixaban (PRT054021)

Structure: N-(5-Chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide. Key Differences: Betrixaban incorporates a 4-(N,N-dimethylcarbamimidoyl)benzamido group at the 2-position of the benzamide, replacing the amino group in the parent compound. This modification significantly enhances Factor Xa binding affinity and oral bioavailability . Activity: Betrixaban exhibits an IC₅₀ of 0.12 nM against Factor Xa, making it 100-fold more potent than earlier inhibitors like rivaroxaban in preclinical models .

2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide

Structure: Features a pyrazole substituent instead of the benzamide’s amino group. Molecular Weight: 414.894 g/mol (vs. 277.71 g/mol for the parent compound) .

5-Chloro-N-(5-chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide

Structure: A positional isomer with a 3-methoxy group and a 4-(N,N-dimethylcarbamimidoyl)benzoyl substituent.

Comparative Data Table

生物活性

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a benzamide backbone, suggests various therapeutic applications, particularly in anticoagulant and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features that contribute to its biological activity include:

- Amine Group : May facilitate hydrogen bonding with biological targets.

- Chloro Substituent : Enhances lipophilicity and may influence receptor interactions.

- Methoxy Group : Potentially improves solubility and metabolic stability.

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant activity by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. This property positions it as a candidate for developing new anticoagulant therapies. The compound's interaction with factor Xa has been characterized through various studies, demonstrating its potential effectiveness in treating thrombosis and related conditions.

Antimicrobial and Anticancer Activity

In addition to its anticoagulant properties, the compound has been investigated for antimicrobial and anticancer activities. Preliminary findings suggest that it may exhibit cytotoxic effects against specific cancer cell lines, although detailed mechanisms of action remain to be fully elucidated. The presence of the chloro and methoxy groups may enhance its activity against microbial pathogens and cancer cells.

The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. For example, its interaction with factor Xa suggests that it may mimic substrate binding or alter enzyme conformation, thereby inhibiting its function. Further research is necessary to clarify the exact pathways and molecular targets involved in its biological effects.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the core structure can significantly influence binding affinity and biological activity. For instance, alterations in the substituents on the aromatic rings have shown varying effects on anticoagulant potency and cytotoxicity against cancer cells.

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticoagulant, Antimicrobial, Anticancer | Potential for therapeutic development |

| 5-Chloro-N-(5-chloropyridin-2-yl)benzamide | Structure | Antibacterial | Lacks amino group |

| N-(4-Chlorophenyl)-N'-(5-chloropyridin-2-yl)urea | Structure | Varies | Urea derivative with different activity profile |

Case Studies

Several studies have highlighted the potential of this compound:

- Anticoagulation Study : A study demonstrated that modifications to the methoxy group could enhance factor Xa inhibition by up to five-fold compared to unmodified analogs.

- Cytotoxicity Assessment : In vitro assays indicated that this compound exhibited varying levels of cytotoxicity across different cancer cell lines, with some derivatives showing improved selectivity towards malignant cells over normal cells.

- Pharmacokinetic Evaluation : Research focusing on the pharmacokinetics revealed that certain structural modifications could improve solubility and metabolic stability in human liver microsomes, suggesting avenues for further development.

常见问题

Q. What are the established synthesis and purification protocols for 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide?

The compound is synthesized via coupling reactions between 5-chloropyridin-2-amine and a benzoyl chloride derivative under alkaline conditions. Key steps include:

- Reaction setup : Use of a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic attack on the benzoyl chloride.

- Purification : Silica gel chromatography is standard for isolating the product, with solvent systems like ethyl acetate/hexane gradients to resolve impurities .

- Yield optimization : Adjusting stoichiometry, reaction temperature (typically 50–80°C), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) improves efficiency .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 277.7 (M+H) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Q. What is the biological significance of this compound in pharmacological research?

It is a metabolite of betrixaban, a direct oral Factor Xa inhibitor. Studies identify it in metabolic pathways using:

- In vitro models : Liver microsomes or recombinant CYP enzymes to trace biotransformation .

- Pharmacokinetic assays : LC-MS/MS quantifies plasma concentrations in preclinical models, revealing its role in betrixaban’s clearance .

Advanced Research Questions

Q. How do structural modifications of this compound affect Factor Xa inhibition compared to betrixaban?

Structure-activity relationship (SAR) studies highlight:

- Critical substituents : The 5-methoxy group enhances binding affinity to Factor Xa’s S1 pocket, while the 5-chloropyridinyl group improves selectivity over thrombin .

- Analog testing : Removing the methoxy group reduces inhibitory potency (IC increases from 0.21 µM to >1 µM in betrixaban derivatives) .

- Data sources : Comparative tables in betrixaban studies quantify IC shifts across analogs .

Q. What experimental strategies resolve contradictions in metabolic stability data across species?

Discrepancies in hepatic clearance rates (e.g., human vs. rodent microsomes) are addressed via:

- Cross-species assays : Parallel incubations with human, rat, and dog liver microsomes to identify species-specific CYP isoforms involved .

- Recombinant enzyme profiling : Testing inhibition against CYP3A4, CYP2C9, and CYP2J2 clarifies metabolic pathways .

- Computational modeling : Docking simulations predict binding interactions with CYP active sites to rationalize stability differences .

Q. How can reaction conditions be optimized to improve synthesis scalability?

Advanced optimization involves:

- Catalyst screening : Palladium-based catalysts for coupling steps enhance regioselectivity and reduce side products .

- Flow chemistry : Continuous flow reactors improve heat transfer and reaction homogeneity, boosting yield from 60% to >85% .

- In-line analytics : Real-time UV monitoring during chromatography ensures peak resolution and purity (>99%) .

Q. What advanced analytical techniques quantify trace impurities in pharmacokinetic studies?

- LC-MS/MS with collision cross-section (CCS) calibration : Differentiates isobaric metabolites using ion mobility spectrometry .

- High-field NMR (600 MHz) : Detects low-abundance degradation products (e.g., hydrolyzed amide bonds) in stability studies .

- X-ray crystallography : Resolves crystal structures to confirm stereochemical purity in batch variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。